Elevated Boiling Point and Reduced Volatility vs. Linear Analog 1-(Ethylthio)heptane
The branched 3-((ethylthio)methyl)heptane exhibits a significantly higher boiling point (220.8°C at 760 mmHg) compared to its linear isomer 1-(ethylthio)heptane, for which a boiling point of approximately 171-180°C is estimated [1][2]. This difference of ~40-50°C reflects stronger intermolecular interactions arising from the branched structure and provides a wider liquid range for applications requiring reduced volatility or higher temperature stability .
| Evidence Dimension | Boiling Point at 760 mmHg |
|---|---|
| Target Compound Data | 220.8°C (calculated) |
| Comparator Or Baseline | 1-(Ethylthio)heptane (CAS 24768-44-3): estimated 171.68°C (Stein & Brown method) to ~180°C |
| Quantified Difference | Approximately 40-50°C higher for the branched target |
| Conditions | Standard atmospheric pressure; data from computational estimation and literature comparisons |
Why This Matters
Higher boiling point translates to lower volatility and improved handling in high-temperature synthetic steps or industrial processes where evaporative losses must be minimized.
- [1] ChemSrc. 3-(ethylsulfanylmethyl)heptane. Physical Properties. Accessed 2026. View Source
- [2] NIST Chemistry WebBook. heptane, 1-(ethylthio)-. Accessed 2026. View Source
